3-Acetyl-5-methoxy-1H-indole-2-carboxylic acid
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Overview
Description
3-Acetyl-5-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-Acetyl-5-methoxy-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-Acetyl-5-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Acetyl-5-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Acetyl-5-methoxy-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, influencing signaling pathways and cellular processes. The specific pathways and targets depend on the derivative and its modifications .
Comparison with Similar Compounds
3-Acetyl-5-methoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
5-Methoxy-1H-indole-2-carboxylic acid: Known for its neuroprotective properties.
Indole-3-carbaldehyde: Acts as a receptor agonist in intestinal immune cells.
Indole-3-propionic acid: Studied for its antioxidant properties.
These compounds share the indole core structure but differ in their functional groups, leading to unique chemical and biological properties.
Properties
CAS No. |
515881-27-3 |
---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-acetyl-5-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c1-6(14)10-8-5-7(17-2)3-4-9(8)13-11(10)12(15)16/h3-5,13H,1-2H3,(H,15,16) |
InChI Key |
ABIPOTWQNSYKHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC2=C1C=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
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